

# Retrosynthetic Analysis and Strategic Approaches

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## Compound Focus: PF-1163A

CAS No.: 258871-59-9

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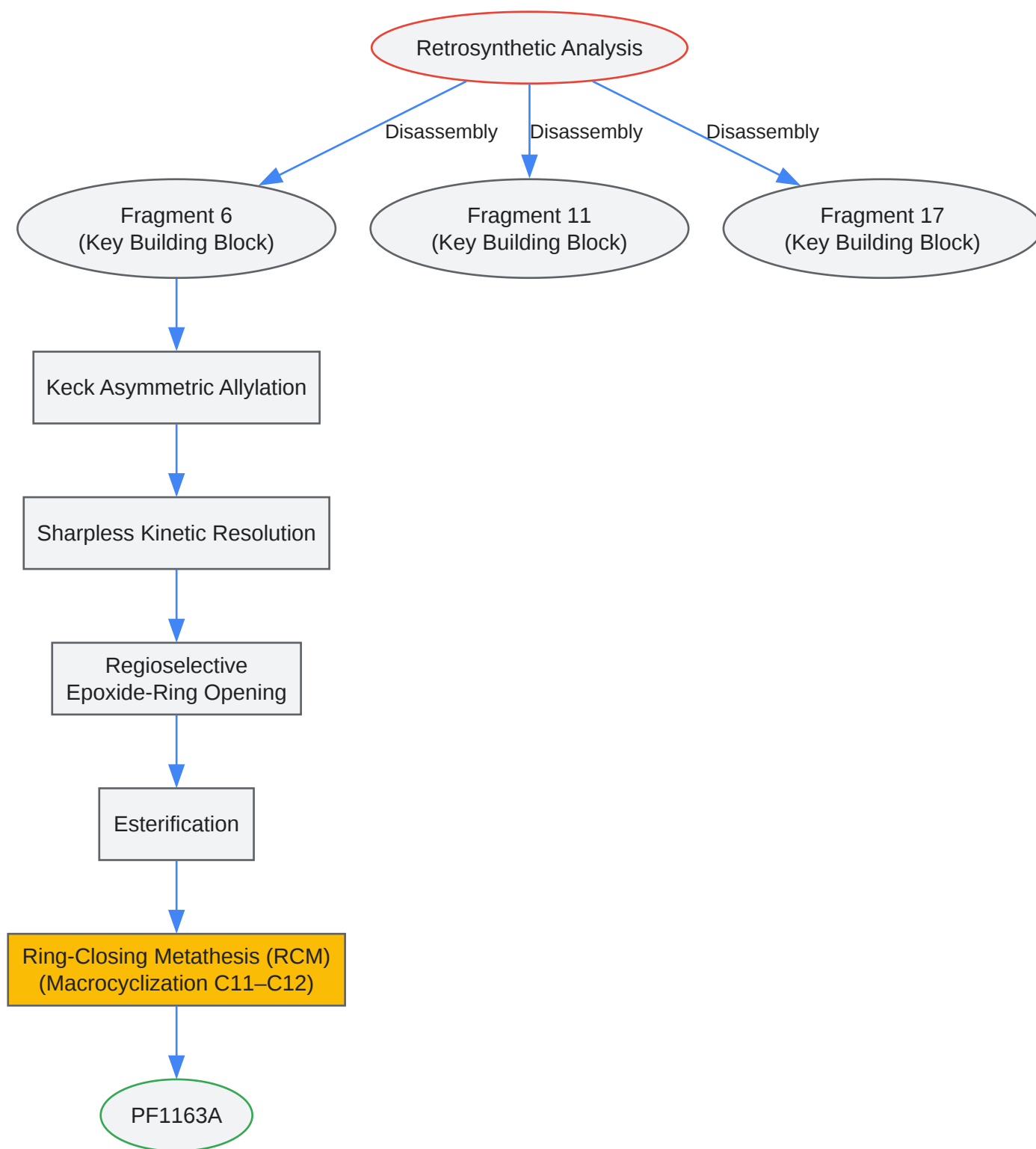
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The table below summarizes two distinct strategies for constructing the core of PF1163A.

Synthetic Strategy	Key Steps & Building Blocks	Key Findings/Outcome
<b>Ring-Closing Metathesis (RCM)</b> [1]   • <b>Keck asymmetric allylation</b> & <b>Sharpless kinetic resolution</b> to establish stereocenters. • <b>Regioselective epoxide-ring opening</b> . • Final macrocyclization via <b>RCM between C11–C12</b> .   Successfully demonstrated RCM as a viable method for macrocycle formation, completing the total synthesis.     <b>Prins Cyclization</b> [2]   Utilized <b>Prins cyclization</b> as a key step for stereoselective synthesis.   Highlighted the versatility of Prins cyclization in natural product synthesis, providing an alternative route to the molecule.		

## Synthetic Workflow via Ring-Closing Metathesis

The following diagram outlines the key stages of one reported total synthesis, which employs Ring-Closing Metathesis (RCM) as the pivotal macrocyclization step.



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## Biosynthetic Pathway and Gene Cluster

PF1163A is a polyketide-nonribosomal peptide hybrid. Its biosynthetic gene cluster (the *pfa* cluster) was identified in *Penicillium sumatraense* and successfully expressed in a heterologous host, *Aspergillus oryzae* [3]. The pathway involves several key enzymes:

- **PfaB**: A prenyltransferase that adds a dimethylallyl group to L-tyrosine.
- **PfaA**: A unique PKS-NRPS hybrid enzyme with tandem condensation (C) domains. It assembles the polyketide chain and incorporates the modified amino acid.
- **PfaC**: A methyltransferase that catalyzes N-methylation.
- **PfaF**: An oxygenase that cleaves the prenyl group oxidatively.
- **PfaD**: A short-chain dehydrogenase/reductase that reduces the resulting aldehyde to an alcohol.
- **PfaE**: A dioxygenase that introduces a hydroxyl group to produce PF1163A.

The diagram below visualizes this coordinated biosynthetic pathway.



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## Experimental Outline for Key Reactions

While full experimental details are proprietary, the methodologies for the key reactions in the synthetic pathway are well-established. Here is an outline of their general principles and considerations:

- Keck Asymmetric Allylation
  - **Purpose**: To create a new carbon-carbon bond with high stereocontrol, establishing a key chiral center in the molecule.
  - **Typical Setup**: Involves an allylstannane reagent and a chiral Lewis acid catalyst (often based on BINOL) to enantioselectively allylate an aldehyde precursor [1].
  - **Key Considerations**: Reaction requires strict control of moisture and oxygen. Solvent choice (e.g., dichloromethane) and temperature are critical for achieving high enantiomeric excess.
- Sharpless Kinetic Resolution
  - **Purpose**: To resolve a racemic mixture of a secondary allylic alcohol, obtaining a single enantiomerically pure isomer for further synthesis.

- **Typical Setup:** Uses titanium tetrakisopropoxide, diethyl tartrate (DET) as a chiral ligand, and cumene hydroperoxide as the oxidant [1].
- **Key Considerations:** The success of the resolution is highly dependent on the choice of tartrate isomer (L- or D-) and the age of the reagents.
- Regioselective Epoxide-Ring Opening
  - **Purpose:** To selectively open an epoxide ring at the less substituted carbon, introducing a nucleophile (e.g., an alcohol) in a regiocontrolled manner.
  - **Typical Setup:** Can be promoted by a Lewis or Brønsted acid. The regioselectivity is governed by the substitution pattern of the epoxide and the nature of the acid catalyst [1].
- Yamaguchi Esterification (Representative Method)
  - **Purpose:** To form an ester bond between the seco-acid fragments efficiently and with minimal racemization, a crucial step before macrocyclization.
  - **Typical Setup:** The carboxylic acid is first activated by 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. This is followed by reaction with an alcohol in the presence of a nucleophilic catalyst like DMAP [2] [4].
  - **Key Considerations:** This method is favored for synthesizing medium- and large-ring macrolactones due to its high yield and low tendency for epimerization.
- Ring-Closing Metathesis (RCM)
  - **Purpose:** The key step for forming the 13-membered macrocyclic ring by creating a carbon-carbon double bond between two terminal olefins on the linear chain.
  - **Typical Setup:** Uses a ruthenium-based metathesis catalyst (e.g., Grubbs catalyst or Hoveyda-Grubbs catalyst) in a dilute solution of an inert solvent like dichloromethane or toluene to favor intramolecular cyclization over polymerization [1] [4].
  - **Key Considerations:** High dilution is essential to drive the cyclization. The efficiency is highly dependent on the geometry of the precursor and the choice of catalyst.

## Biological Activity and Mechanism of Action

PF1163A exhibits potent and selective antifungal activity by targeting a crucial step in ergosterol biosynthesis.

Property	Description
<b>Molecular Target</b>	<b>Sterol-C4-methyl oxidase (Erg25p)</b> in the fungal ergosterol biosynthesis pathway [5] [6].
<b>Mechanistic Consequence</b>	Inhibition leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol in the fungal cell membrane, compromising its integrity and function [5].
<b>Antifungal Activity</b>	Shows potent growth inhibitory activity against the pathogenic yeast <b>Candida albicans</b> [7].
<b>Selective Toxicity</b>	The fungal Erg25p is sufficiently different from the human ortholog (SC4MOL), making it a promising target for selective antifungal therapy [6].

## Conclusion and Research Implications

PF1163A represents a compelling case study in natural product chemistry and drug discovery. The successful chemical syntheses demonstrate the power of modern methodologies like RCM and Prins cyclization for constructing complex macrocyclic architectures [1] [2]. Concurrently, the elucidation of its biosynthetic pathway opens up opportunities for bioengineering and generating novel analogs through synthetic biology approaches [3].

Its well-defined mechanism of action—inhibiting the essential enzyme Erg25p—combined with its observed selective toxicity, validates this enzyme as a promising target for future antifungal drug development [5] [6]. Further research can focus on leveraging both chemical synthesis and biosynthetic engineering to optimize the properties of PF1163A and overcome potential limitations.

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